molecular formula C15H18D3N3O2.C7H6O3 B1165223 Physostigmine-d3 Salicylate

Physostigmine-d3 Salicylate

カタログ番号: B1165223
分子量: 416.49
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Physostigmine-d3 Salicylate is a deuterated derivative of physostigmine salicylate, a potent acetylcholinesterase (AChE) inhibitor. The compound consists of physostigmine (a carbamate alkaloid) complexed with salicylic acid, where three hydrogen atoms in the physostigmine moiety are replaced with deuterium (²H) . This deuterium substitution enhances metabolic stability, prolonging its half-life and reducing hepatic clearance compared to non-deuterated forms .

特性

分子式

C15H18D3N3O2.C7H6O3

分子量

416.49

製品の起源

United States

類似化合物との比較

Structural and Pharmacological Profile

  • Molecular Formula : C₁₅H₁₈D₃N₃O₂·C₇H₆O₃
  • Average Mass: ~416.5 g/mol (vs. 413.474 g/mol for non-deuterated form) .
  • Mechanism : Reversibly inhibits AChE, increasing acetylcholine levels at synaptic junctions. It crosses the blood-brain barrier, making it effective for central anticholinergic toxicity .
  • Applications : Used as an antidote for anticholinergic poisoning (e.g., atropine overdose) and researched for neurodegenerative diseases like Alzheimer’s .

Comparison with Structural Analogues

Physostigmine Salicylate (Non-Deuterated)

The non-deuterated form serves as the foundational compound. Key differences include:

  • Metabolic Stability : The deuterated form exhibits slower oxidative metabolism due to the kinetic isotope effect, reducing first-pass metabolism and extending therapeutic duration .
  • Molecular Weight : ~3 Da higher in the deuterated variant due to deuterium substitution .
  • Synthesis : Both are synthesized via neutralization of physostigmine with salicylic acid in ether, but deuterated synthesis requires deuterated precursors .

Table 1: Structural and Physicochemical Properties

Property Physostigmine-d3 Salicylate Physostigmine Salicylate
Molecular Formula C₁₅H₁₈D₃N₃O₂·C₇H₆O₃ C₂₂H₂₇N₃O₅
Average Mass (g/mol) 416.5 413.474
Solubility Soluble in DMSO, ether Soluble in ether, ethanol
Storage Conditions -20°C -20°C

Physostigmine Sulfate (Eserine Sulfate)

A sulfate salt variant with distinct properties:

  • Solubility: Higher aqueous solubility than salicylate salts, making it suitable for intravenous formulations .
  • Stability : Less hygroscopic than salicylate salts, but requires refrigeration to prevent hydrolysis .
  • Pharmacokinetics : Shorter half-life (~30 minutes) compared to deuterated salicylate due to rapid renal excretion .

Other Deuterated AChE Inhibitors

  • D3-Nicotine Salicylate: A deuterated nicotine derivative with salicylate counterion.

Pharmacokinetic and Pharmacodynamic Profiles

Bioavailability and Half-Life

  • Physostigmine-d3 Salicylate: Deuteration reduces CYP450-mediated metabolism, increasing oral bioavailability (estimated 60–70% vs. 40–50% for non-deuterated) and extending half-life (2–3 hours vs. 1–2 hours) .
  • Physostigmine Sulfate : Rapid absorption but short duration (30–60 minutes), necessitating repeated dosing .

Table 2: Pharmacokinetic Comparison

Parameter Physostigmine-d3 Salicylate Physostigmine Salicylate Physostigmine Sulfate
Half-Life (hours) 2–3 1–2 0.5–1
Protein Binding (%) 85 85 80
CNS Penetration High High Moderate

AChE Inhibition Potency

  • Therapeutic Onset: Physostigmine-d3 Salicylate achieves peak plasma levels in 45–60 minutes, marginally slower than non-deuterated forms due to delayed metabolism .

Antidote for Anticholinergic Toxicity

  • Physostigmine-d3 Salicylate : Reverses central (coma, seizures) and peripheral (tachycardia, dry mouth) anticholinergic symptoms within 15–30 minutes, with effects lasting 3–4 hours .
  • Non-Deuterated Form: Similar onset but shorter duration (1–2 hours), requiring redosing .
  • Comparative Advantage : The deuterated form’s prolonged action reduces dosing frequency in prolonged toxicity cases .

Neurodegenerative Disease Research

  • Alzheimer’s Disease : Sublingual formulations of physostigmine salicylate show improved bioavailability (85% vs. 40% oral) . Deuterated forms may further enhance compliance through once-daily dosing .

Q & A

Q. What analytical methods are recommended for characterizing Physostigmine-d3 Salicylate in preclinical studies?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95%) and stability under accelerated conditions (e.g., 40°C/75% RH) .
  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm isotopic labeling (deuterium at specific positions) and structural integrity .
  • For dissolution testing, employ USP apparatus to evaluate sublingual tablet performance in simulated saliva .

Q. What safety protocols are critical when handling Physostigmine-d3 Salicylate in laboratory settings?

Methodological Answer:

  • Follow OSHA HCS guidelines : Use fume hoods, wear nitrile gloves, and avoid inhalation/ingestion due to acute toxicity (H300, H330) .
  • In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention; do not induce vomiting if ingested .

Q. How does Physostigmine-d3 Salicylate inhibit acetylcholinesterase (AChE) compared to non-deuterated analogs?

Methodological Answer:

  • The deuterium labeling reduces metabolic degradation via the isotope effect , prolonging AChE inhibition by slowing enzyme-mediated hydrolysis.
  • Validate using in vitro assays (e.g., Ellman’s method) with human erythrocyte AChE, comparing IC₅₀ values between deuterated and non-deuterated forms .

Advanced Research Questions

Q. How can D-optimal experimental design optimize sublingual tablet formulations of Physostigmine-d3 Salicylate?

Methodological Answer:

  • Define independent variables (e.g., polyvinyl pyrrolidone, lactose, sodium starch glycolate) and responses (tablet hardness, disintegration time).
  • Use response surface methodology (RSM) to model interactions and generate an overlay plot for identifying optimal excipient ratios .
  • Validate the optimized formulation via accelerated stability studies (ICH guidelines) and dissolution testing in biorelevant media .

Q. How to resolve contradictions in transdermal penetration kinetics between Physostigmine and its salicylate counterion?

Methodological Answer:

  • Measure steady-state fluxes separately for Physostigmine and salicylate using Franz diffusion cells with human skin.
  • Account for ionization differences in the stratum corneum: Salicylate’s higher flux (1.1–3.34×) is attributed to its smaller molecular volume and lower membrane retention .
  • Adjust donor solution pH to modulate ionization and validate using permeability coefficient calculations .

Q. What statistical models are appropriate for analyzing formulation optimization data?

Methodological Answer:

  • Apply special cubic models to capture non-linear excipient interactions, validated via ANOVA (α=0.05) .
  • Use partial least squares discriminant analysis (PLS-DA) to correlate physicochemical properties (e.g., hardness, friability) with bioavailability .

Q. How does deuterium labeling influence pharmacokinetic (PK) studies of Physostigmine-d3 Salicylate?

Methodological Answer:

  • Track deuterium using LC-MS/MS to distinguish endogenous vs. administered drug in plasma/brain samples.
  • Compare AUC and half-life (t₁/₂) between deuterated and non-deuterated forms in rodent models to quantify isotope effects on clearance .

Methodological Challenges & Data Interpretation

Q. How to address variability in cholinesterase inhibition assays caused by deuterium labeling?

Methodological Answer:

  • Standardize assay conditions (pH 7.4, 37°C) and pre-incubate enzymes with inhibitors to minimize kinetic variability.
  • Perform molecular dynamics simulations to assess deuterium’s impact on binding affinity and transition-state stabilization .

Q. What criteria validate Physostigmine-d3 Salicylate’s stability under long-term storage?

Methodological Answer:

  • Conduct ICH Q1A-compliant studies (25°C/60% RH, 40°C/75% RH) for 6–12 months.
  • Monitor degradation products via forced degradation studies (heat, light, oxidation) and correlate with bioactivity loss .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。